molecular formula C9H20ClNO B2707882 1-Amino-2-cyclohexylpropan-2-ol;hydrochloride CAS No. 2305255-36-9

1-Amino-2-cyclohexylpropan-2-ol;hydrochloride

Cat. No.: B2707882
CAS No.: 2305255-36-9
M. Wt: 193.72
InChI Key: JLBGYGBGCZMFQO-UHFFFAOYSA-N
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Description

1-Amino-2-cyclohexylpropan-2-ol;hydrochloride is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.7 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Amino-2-cyclohexylpropan-2-ol;hydrochloride typically involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

1-Amino-2-cyclohexylpropan-2-ol;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Amino-2-cyclohexylpropan-2-ol;hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Amino-2-cyclohexylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

1-Amino-2-cyclohexylpropan-2-ol;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for various applications.

Biological Activity

1-Amino-2-cyclohexylpropan-2-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure, which incorporates both amino and alcohol functional groups. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

The molecular formula of 1-amino-2-cyclohexylpropan-2-ol hydrochloride is C9H19ClN2O\text{C}_9\text{H}_{19}\text{ClN}_2\text{O}, indicating the presence of a cyclohexyl group, an amino group, and a hydroxyl group. These features contribute to its solubility in water and biological systems, enhancing its utility in various applications.

1-Amino-2-cyclohexylpropan-2-ol hydrochloride exerts its biological effects primarily through interactions with specific receptors or enzymes. The dual functional groups allow it to modulate various biological pathways, making it a versatile compound in pharmacological research.

Neuroprotective Potential

Research indicates that this compound may exhibit neuroprotective properties. It has been shown to influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. For example, studies have suggested its role in protecting neuronal cells from oxidative stress and apoptosis.

Antimicrobial Properties

Preliminary studies have also highlighted the antimicrobial activity of 1-amino-2-cyclohexylpropan-2-ol hydrochloride. It has demonstrated effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectionReduces oxidative stress in neuronal cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme ModulationInhibits specific enzymes involved in inflammation

Case Study: Neuroprotective Effects

In a controlled study examining the neuroprotective effects of 1-amino-2-cyclohexylpropan-2-ol hydrochloride, researchers observed that the compound significantly reduced cell death in neuronal cultures exposed to oxidative stress. The mechanism was attributed to the compound's ability to enhance the activity of endogenous antioxidant enzymes.

Case Study: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of this compound against various pathogens. Results indicated that it exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its potential application as a therapeutic agent in treating infections.

Synthesis and Applications

The synthesis of 1-amino-2-cyclohexylpropan-2-ol hydrochloride typically involves straightforward chemical reactions that yield high purity. The compound's unique structure makes it suitable for further modifications to enhance its biological activity or tailor it for specific therapeutic applications.

Properties

IUPAC Name

1-amino-2-cyclohexylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(11,7-10)8-5-3-2-4-6-8;/h8,11H,2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBGYGBGCZMFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1CCCCC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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